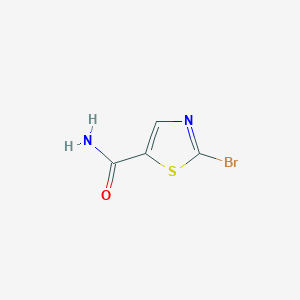

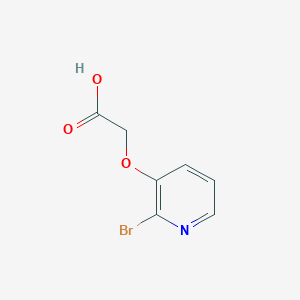

![molecular formula C14H9Cl2FO3 B1290298 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid CAS No. 938141-34-5](/img/structure/B1290298.png)

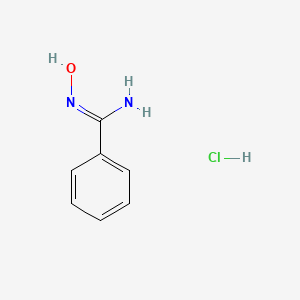

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds related to the target molecule often involves multistep reactions starting from simple building blocks. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material in the synthesis of various nitrogenous heterocycles, indicating that chloro-fluoro substituted benzoic acids are versatile precursors in heterocyclic oriented synthesis (HOS) . Similarly, the synthesis of 5-fluorobenzimidazolyl-2-thione from 4-fluoroaniline through acetylation, nitration, reduction, and cyclization steps suggests that the target compound could also be synthesized through a series of functional group transformations and cyclization reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often features significant interactions that dictate their crystal packing and stability. For instance, in the crystal structure of a complex formed by 2-amino-5-chloropyridine and benzoic acid, hydrogen bonding plays a crucial role in the formation of stable motifs and chains . This implies that the target compound, with its benzoic acid moiety, could also engage in hydrogen bonding, affecting its molecular conformation and crystal structure.

Chemical Reactions Analysis

The reactivity of compounds with similar substitution patterns to the target molecule can be quite diverse. The papers describe various chemical reactions, such as chlorine substitution, reduction of nitro groups, and cyclization, which are relevant to the synthesis of heterocyclic compounds . Additionally, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leading to cyclization and the formation of thiazolo[3,2-a]benzimidazol-3(2H)-ones indicates that chloro and fluoro substituents on a benzimidazole ring can undergo nucleophilic substitution and cyclization reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. The presence of halogen atoms and the benzoic acid group suggests that the compound would have a relatively high melting point and may exhibit polymorphism due to different possible conformations and packing arrangements in the solid state. The compound's solubility in organic solvents and water would likely be influenced by the presence of the benzoic acid group, which could form hydrogen bonds and increase solubility in polar solvents .

Propiedades

IUPAC Name |

5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNADBTEOAFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

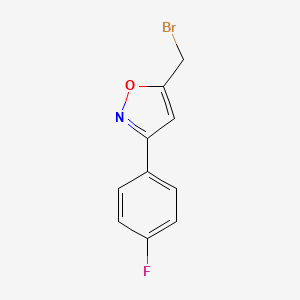

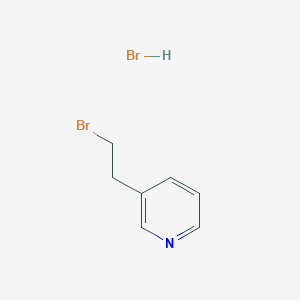

![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)

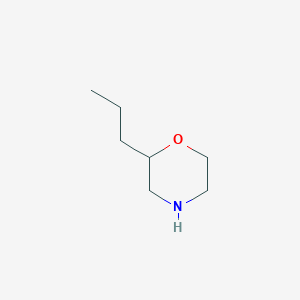

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)